![molecular formula C20H14N4O3S2 B2709863 N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 607701-37-1](/img/structure/B2709863.png)
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Naphthalen-1-ylmethyl substituted compounds, including derivatives similar to N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, have shown significant antibacterial properties. For instance, a study synthesized novel N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal species, demonstrating notable effectiveness (Evren, Yurttaş, & Yılmaz-Cankilic, 2020). Similarly, naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes were synthesized and exhibited high antimicrobial activities against several bacteria and fungi (Gök, Akkoç, Çelikal, Ozdemir, & Günal, 2015).
Anticancer Activity
Compounds with naphthalene derivatives have been studied for their potential anticancer properties. A notable example is the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer activity. These compounds were tested against various cancer cell lines, showing promising results (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antifungal and Antimycotic Potential
Thiadiazole derivatives, including those structurally related to this compound, have shown effectiveness in antifungal applications. A study on the effect of antibiotic amphotericin B combinations with selected 1,3,4-thiadiazole derivatives on human renal proximal tubule epithelial cells (RPTECs) indicated potential use in the therapy of fungal infections due to their low nephrotoxicity and protective activity against oxidative stress (Dróżdż et al., 2022).
Applications in Detection and Sensing
Naphthalene derivatives have been utilized in the development of sensors for detecting substances like picric acid. For example, a study on the self-assembled structures of N-alkylated bisbenzimidazolyl naphthalene in aqueous media showcased their high sensitivity and selectivity for picric acid detection (Wu et al., 2017).
Inhibition of N-Nitrosation Reactions
Research has also explored the potential of naphthalene derivatives in inhibiting N-nitrosation reactions, which are relevant in mutagenic and carcinogenic processes. A study highlighted the suppression of the N-nitrosating reaction by chlorogenic acid in the presence of a model aromatic amine, 2,3-diamino-naphthalene (Kono, Shibata, Kodama, & Sawa, 1995).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cellular targets
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways, such as steroid biosynthesis and abc transporters
Result of Action
Similar compounds have been observed to cause changes in cellular morphology . More research would be needed to describe the specific effects of this compound.
Eigenschaften
IUPAC Name |
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S2/c25-18(16-10-3-4-11-17(16)24(26)27)21-19-22-23-20(29-19)28-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUWEFKKKRZSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)
![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
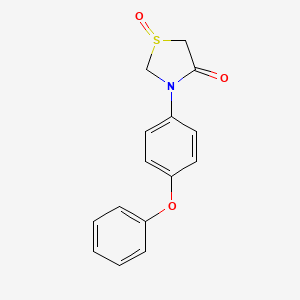
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)
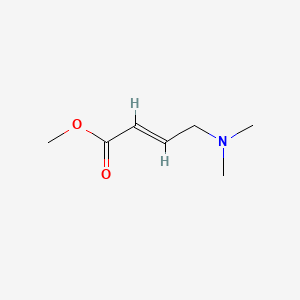
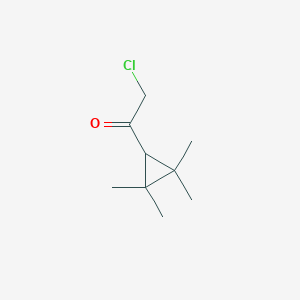
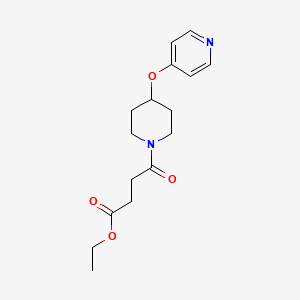
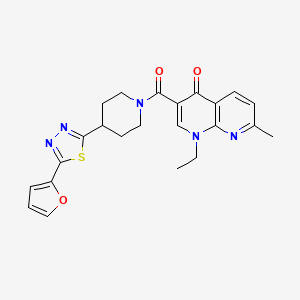
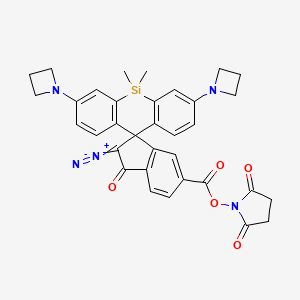
phenyl]methylidene})amine](/img/structure/B2709801.png)
![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)
![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)
